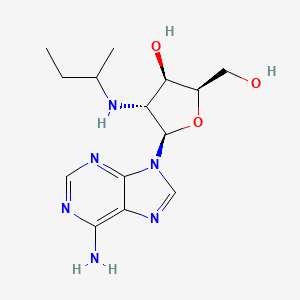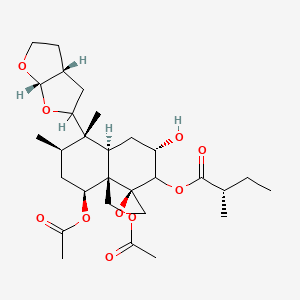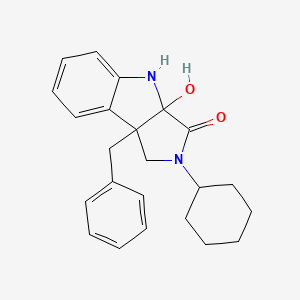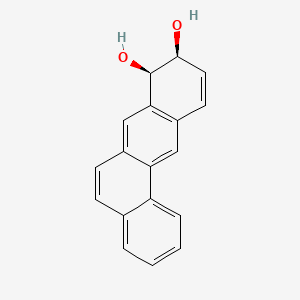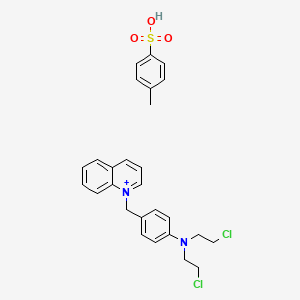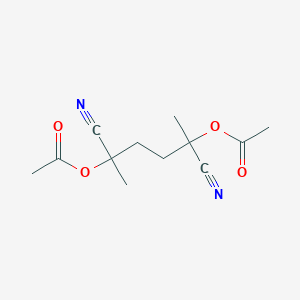
1-Iodo-2,3,4,5-tetramethylbenzene;5-methylbenzene-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2,3,4,5-tetramethylbenzene: and 5-methylbenzene-1,2,3-triol are aromatic compounds with distinct chemical structures and properties 1-Iodo-2,3,4,5-tetramethylbenzene is characterized by the presence of an iodine atom and four methyl groups attached to a benzene ring, while 5-methylbenzene-1,2,3-triol contains three hydroxyl groups and one methyl group attached to a benzene ring
Preparation Methods
1-Iodo-2,3,4,5-tetramethylbenzene: can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine atom substituting one of the hydrogen atoms on the benzene ring.
5-Methylbenzene-1,2,3-triol: can be prepared through the hydroxylation of 5-methylbenzene. This process involves the introduction of hydroxyl groups to the benzene ring using reagents such as hydrogen peroxide or osmium tetroxide. The reaction conditions may vary depending on the desired regioselectivity and yield.
Chemical Reactions Analysis
1-Iodo-2,3,4,5-tetramethylbenzene: undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
5-Methylbenzene-1,2,3-triol: also undergoes various reactions, including:
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium ferricyanide or lead tetraacetate.
Esterification Reactions: The hydroxyl groups can react with carboxylic acids or acid chlorides to form esters. Common reagents include acetic anhydride and sulfuric acid.
Substitution Reactions: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Scientific Research Applications
1-Iodo-2,3,4,5-tetramethylbenzene: is used in organic synthesis as a building block for the preparation of more complex molecules. Its iodine atom serves as a versatile leaving group in various substitution reactions, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.
5-Methylbenzene-1,2,3-triol: has applications in medicinal chemistry due to its antioxidant properties. It is studied for its potential use in the treatment of oxidative stress-related diseases and as a precursor for the synthesis of bioactive compounds. Additionally, it is used in the development of polymers and resins due to its ability to form stable cross-linked structures.
Mechanism of Action
The mechanism of action of 1-Iodo-2,3,4,5-tetramethylbenzene involves its ability to undergo substitution reactions, where the iodine atom is replaced by other functional groups. This reactivity is facilitated by the electron-donating effect of the methyl groups, which activate the benzene ring towards electrophilic attack.
5-Methylbenzene-1,2,3-triol: exerts its effects through its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound also interacts with various enzymes and proteins involved in oxidative stress pathways, modulating their activity and expression.
Comparison with Similar Compounds
1-Iodo-2,3,4,5-tetramethylbenzene: can be compared to other halogenated aromatic compounds such as 1-bromo-2,3,4,5-tetramethylbenzene and 1-chloro-2,3,4,5-tetramethylbenzene. The iodine atom in 1-Iodo-2,3,4,5-tetramethylbenzene provides unique reactivity due to its larger size and lower electronegativity compared to bromine and chlorine, making it more reactive in substitution reactions.
5-Methylbenzene-1,2,3-triol: can be compared to other polyhydroxybenzenes such as pyrogallol (benzene-1,2,3-triol) and phloroglucinol (benzene-1,3,5-triol). The presence of the methyl group in 5-Methylbenzene-1,2,3-triol enhances its lipophilicity and may influence its biological activity and solubility compared to its non-methylated counterparts.
Properties
Molecular Formula |
C17H21IO3 |
|---|---|
Molecular Weight |
400.25 g/mol |
IUPAC Name |
1-iodo-2,3,4,5-tetramethylbenzene;5-methylbenzene-1,2,3-triol |
InChI |
InChI=1S/C10H13I.C7H8O3/c1-6-5-10(11)9(4)8(3)7(6)2;1-4-2-5(8)7(10)6(9)3-4/h5H,1-4H3;2-3,8-10H,1H3 |
InChI Key |
JLQIMUYZXJKBKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)O)O.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


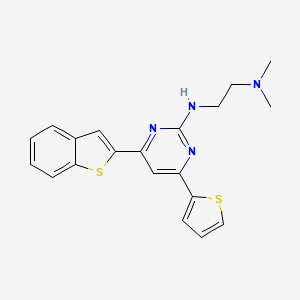

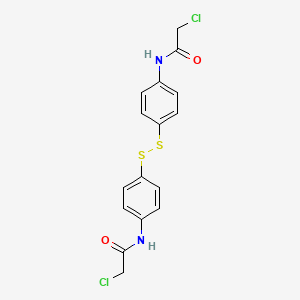

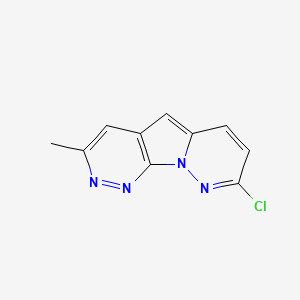


![2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione](/img/structure/B12810336.png)
